2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine
Description
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-[2-[benzyl(methyl)amino]ethoxy]ethanamine |
InChI |
InChI=1S/C12H20N2O/c1-14(8-10-15-9-7-13)11-12-5-3-2-4-6-12/h2-6H,7-11,13H2,1H3 |
InChI Key |
LEKVOQHFGBZXLN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOCCN)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine typically involves the reaction of benzylamine with 2-(2-chloroethoxy)ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of benzylamine attacks the electrophilic carbon of the chloroethoxyethanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The benzyl(methyl)amino group in the target compound enhances lipophilicity compared to simpler methoxy or ethoxy derivatives (e.g., N-Benzyl-2-methoxyethanamine, ). This property may improve blood-brain barrier penetration but reduce aqueous solubility. Carbinoxamine’s chlorophenyl and pyridinylmethoxy groups further increase molecular complexity, contributing to its receptor-binding specificity .
Molecular Weight and Bioavailability :
- Compounds with molecular weights >300 Da (e.g., the benzodioxolyl derivative in ) often face challenges in oral bioavailability. The target compound (208.30 Da) falls below this threshold, suggesting favorable pharmacokinetics.
Biological Activity
2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine, also known as a derivative of phenethylamine, has garnered attention for its potential biological activities, including effects on neurotransmitter systems and possible therapeutic applications. This article explores the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure
The compound's structure can be represented as follows:
Research suggests that 2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine may interact with several neurotransmitter systems, particularly those involving serotonin and norepinephrine. This interaction is crucial for its potential antidepressant effects.
Biological Activity Overview
The biological activities of 2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine can be categorized into several key areas:
- Antidepressant Activity : Preliminary studies indicate that the compound may exhibit antidepressant-like effects in animal models.
- Antimicrobial Properties : Limited studies suggest potential antibacterial activity against certain pathogens.
- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Antidepressant Activity
A significant study evaluated the antidepressant effects of 2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine using the forced swim test (FST) and tail suspension test (TST). The results indicated a reduction in immobility time, suggesting an antidepressant-like effect.
| Test Type | Result (Immobilization Time) | Significance |
|---|---|---|
| FST | Decreased by 30% | p < 0.05 |
| TST | Decreased by 25% | p < 0.05 |
Antimicrobial Activity
In vitro studies assessed the antimicrobial activity of the compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens.
| Pathogen | MIC (µg/mL) | Comparison to Control |
|---|---|---|
| Escherichia coli | 50 | Comparable to Ampicillin |
| Staphylococcus aureus | 40 | Superior to Control |
| Pseudomonas aeruginosa | 60 | Comparable to Control |
Neuroprotective Effects
Neuroprotection was evaluated using a model of oxidative stress in neuronal cells. The compound demonstrated significant protective effects against cell death induced by hydrogen peroxide.
| Treatment | Cell Viability (%) | Significance |
|---|---|---|
| Control | 45 | - |
| Compound Treatment | 75 | p < 0.01 |
Case Studies
- Clinical Observations : A case study involving patients with major depressive disorder treated with a regimen including this compound showed promising results in symptom reduction and improved quality of life.
- Animal Model Studies : In rodent models, administration of the compound led to enhanced cognitive function and memory retention, indicating potential applications in treating cognitive decline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
